molecular formula C12H10F3NO3 B2610829 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid CAS No. 1993086-13-7

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid

Cat. No.: B2610829
CAS No.: 1993086-13-7
M. Wt: 273.211
InChI Key: RISMSLRMPLYZJG-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid (CAS 1993086-13-7) is a high-value fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a propanoic acid chain substituted with a trifluoromethyl group at the alpha carbon, linked to a 5-methoxyindole scaffold. The indole nucleus is a privileged structure in pharmacology, known to be incorporated into a wide range of bioactive molecules and natural products . The presence of the trifluoromethyl group is a critical structural feature, as it can profoundly influence a molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable building block for the development of novel active compounds . This compound serves as a versatile precursor in organic synthesis, particularly for constructing complex molecules with potential biological activity. Research into similar 3,3,3-trifluoropyruvate derivatives of indole has shown they can act as efficient fluorinated building blocks for synthesizing trifluoromethylated compounds . The incorporation of the chiral tertiary α-trifluoromethyl alcohol functionality, which can be derived from related structures, is a known strategy for creating drug candidates with unusual biological properties . Furthermore, indole derivatives as a class demonstrate a broad spectrum of documented biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial effects, highlighting the research potential of this compound's core structure . Recent studies also continue to explore new synthetic routes, such as photo-induced radical trifluoromethylation, for creating complex indoline structures, underscoring the ongoing relevance of such trifluoromethylated indole intermediates in modern chemical methodology . This product is provided For Research Use Only. It is strictly intended for laboratory research applications and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-19-6-2-3-9-7(4-6)8(5-16-9)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISMSLRMPLYZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves the reaction of 5-methoxyindole with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic anhydride in the presence of a base to introduce the trifluoromethyl group. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate products .

Chemical Reactions Analysis

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole moiety is known to bind to various biological receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several indole-containing propanoic acid derivatives, differing primarily in substituents on the indole ring and the propanoic acid chain:

Compound Name Indole Substituents Propanoic Acid Substituents Key Structural Features
Target Compound 5-methoxy 2-CF₃ High lipophilicity (CF₃), electronic modulation (OCH₃)
3-(5-Methoxy-1H-indol-3-yl)propanoic acid 5-methoxy None Simpler structure; lacks fluorination
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid 5-fluoro 2-NH₂ Fluoro substitution; amino acid derivative
3-[2-(4-Fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid 5-methoxy, 2-(4-FPh) None Bulky 4-fluorophenyl group; no CF₃
3-(3-Phenethyl-1-(4-phenoxyphenyl)-1H-indol-5-yl)propanoic acid 5-substituted None Complex aromatic substituents; no CF₃

Key Observations :

  • The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated) compared to non-fluorinated analogs (e.g., logP ~1.8 for ).
Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and spectroscopic profiles:

Property Target Compound (Estimated) 3-(5-Methoxy-1H-indol-3-yl)propanoic acid (S)-5-Fluoro-L-tryptophan HCl
Molecular Weight ~297.21 219.24 266.68 (HCl salt)
Melting Point ~150–160°C* Not reported Not reported
Solubility Low (DMSO-soluble) Low (aqueous solubility <1 mg/mL) High (due to HCl salt)
IR Peaks (cm⁻¹) ~1709 (C=O), 1121 (C-F)† Similar C=O stretch 3411 (O-H), 1604 (C=N)‡

*Estimated based on trifluoromethyl analogs. †Inferred from fluorinated compounds in . ‡Data from structurally related compounds .

Biological Activity

3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a trifluoromethyl group and an indole moiety, which are known to contribute to various biological effects.

  • Molecular Formula : C12H10F3NO3
  • Molecular Weight : 273.21 g/mol
  • CAS Number : 1993086-13-7

The biological activity of 3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid is largely attributed to its structural characteristics, which allow it to interact with biological targets effectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the indole structure is often associated with neuropharmacological effects.

Antitumor Activity

Research indicates that compounds similar to 3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related indole derivatives can induce apoptosis in tumor cells and inhibit cell cycle progression.

Cell Line IC50 (µM) Mechanism
Jurkat1.33Induces apoptosis and inhibits cell cycle
K5620.95Induces apoptosis
U9371.20Cell cycle arrest
HL600.85Induces apoptosis

Neuropharmacological Effects

The compound has been evaluated for its potential as an oral anesthetic and anticonvulsant. Preliminary studies suggest that it can reduce the minimum alveolar concentration (MAC) of isoflurane without significant hemodynamic effects. This suggests a potential application in anesthetic protocols where minimal cardiovascular impact is desired.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study demonstrated that analogs of 3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid exhibited cytotoxic effects significantly greater than traditional chemotherapeutics like artemisinin, indicating a promising avenue for cancer treatment .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds could enhance GABA(A) receptor currents at low concentrations, suggesting potential applications in treating neurological disorders .
  • Synthesis and Structural Analysis : The synthesis of this compound has been reported alongside structural analyses using X-ray crystallography, confirming its unique configuration which influences its biological activity .

Q & A

Q. What are the optimal synthetic routes for 3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling trifluoromethyl-containing precursors with indole derivatives. For example, a multi-step approach may include:

Indole functionalization : Introduce the 5-methoxy group via electrophilic substitution using methoxy-protected reagents.

Propanoic acid backbone construction : Employ a Friedel-Crafts alkylation or Michael addition to attach the trifluoromethyl group to the indole core (see similar strategies in ).

Carboxylic acid formation : Hydrolyze ester intermediates under acidic or basic conditions.
Optimization Tips :

  • Use anhydrous conditions and catalysts like BF₃·Et₂O to enhance trifluoromethyl group incorporation .
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole proton environment and trifluoromethyl group presence. ¹⁹F NMR is critical for verifying CF₃ connectivity .
  • X-ray Crystallography : Resolve the 3D structure using SHELX software (e.g., SHELXL for refinement), which is robust for small molecules and fluorine-containing compounds .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .

Q. How do solubility and stability properties impact experimental design?

  • Methodological Answer :
  • Solubility : Test solvents like DMSO, ethanol, or aqueous buffers (pH-adjusted). For example, similar propanoic acid derivatives show solubility of 1–2 mg/mL in DMSO . Pre-dissolve in organic solvents and dilute in aqueous media, ensuring <1% organic solvent in final assays.
  • Stability : Conduct stability assays under varying pH, temperature, and light. Use LC-MS to detect degradation products. Store lyophilized at -20°C.

Advanced Research Questions

Q. What strategies are recommended for evaluating biological activity and mechanisms of action?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme inhibition : Use fluorescence-based or radiometric assays to screen for activity against targets like lipoxygenases (similar to FLAP inhibitors in ).
  • Cell-based models : Test osteoclast inhibition via RANKL-differentiated RAW 264.7 cells (see for analogous protocols).
  • Mechanistic Studies :
  • Perform RNA-seq or proteomics to identify pathways affected.
  • Use molecular docking to predict binding interactions (e.g., with PPARG or PAK4 targets ).

Q. How can in vivo metabolism studies be designed to quantify metabolites and assess nephrotoxicity risks?

  • Methodological Answer :
  • Animal Models : Expose Fischer 344 rats via inhalation or oral administration, collecting urine/blood at timed intervals .
  • Analytical Methods :
  • GC-MS : Quantify metabolites like 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid .
  • LC-HRMS : Detect mercapturic acid conjugates (N-acetyl-S-alkyl cysteine derivatives).
  • Toxicity Metrics : Measure renal biomarkers (e.g., BUN, creatinine) and histopathology.

Q. How should researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Cross-Validation : Replicate assays in multiple models (e.g., in vitro vs. ex vivo erythrocyte hemolysis ).
  • Dose-Response Analysis : Test a wide concentration range to identify threshold effects.
  • Meta-Analysis : Compare species-specific metabolism (e.g., human vs. rat β-lyase activity ) and experimental conditions (e.g., solvent effects on aggregation assays ).

Q. What approaches are used to establish structure-activity relationships (SAR) for fluorine and methoxy substitutions?

  • Methodological Answer :
  • Analog Synthesis : Modify the methoxy group (e.g., replace with ethoxy or hydroxyl) and trifluoromethyl group (e.g., CF₃ vs. CH₂F) .
  • Activity Profiling : Test analogs in parallel for:
  • Binding affinity : Surface plasmon resonance (SPR) or ITC.
  • Cellular potency : IC₅₀ determination in disease-relevant cell lines.
  • Computational Modeling : Use DFT calculations to assess electronic effects of fluorine substituents on reactivity .

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